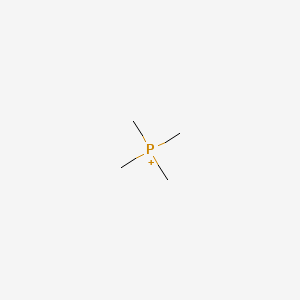

Phosphonium, tetramethyl-

Description

Historical Context and Evolution of Phosphonium (B103445) Chemistry

The journey of phosphonium chemistry is intrinsically linked to the broader field of organophosphorus chemistry. A pivotal moment in this evolution was the work of Georg Wittig in the mid-20th century. His discovery of the reaction between triphenylphosphonium ylides and carbonyl compounds, which forms alkenes, was a revolutionary development in organic synthesis and earned him the Nobel Prize in Chemistry in 1979. This seminal work laid the groundwork for understanding the chemistry of quaternary phosphonium compounds.

The synthesis of simpler phosphonium systems, such as tetramethylphosphonium salts, emerged from the desire to explore the fundamental reactivity and properties of these compounds beyond the initial focus on triphenylphosphonium derivatives. The direct quaternization of tertiary phosphines with alkyl halides became a standard method for preparing phosphonium salts. For instance, the reaction of trimethylphosphine (B1194731) with methyl bromide directly yields tetramethylphosphonium bromide. This straightforward synthetic route reflects the established reactivity patterns of phosphine (B1218219) alkylation.

Over time, research has revealed that quaternary phosphonium compounds can offer distinct advantages over their nitrogen-based counterparts, quaternary ammonium (B1175870) salts, in certain applications. This has spurred further exploration into their synthesis and applications.

Significance of Tetraalkylphosphonium Salts in Modern Chemical Science

Tetraalkylphosphonium salts, including those with the tetramethylphosphonium cation, have become indispensable tools in modern chemical science. Their significance stems from a combination of their physical and chemical properties, which allows them to be utilized in a wide array of applications.

One of their most prominent roles is as phase-transfer catalysts (PTCs) . rsc.orgfzgxjckxxb.com Similar to quaternary ammonium salts, they facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.com This is particularly valuable in green chemistry, as it can reduce the need for organic solvents and increase reaction efficiency. rsc.org Tetraalkylphosphonium salts are often more thermally stable than their ammonium counterparts, although they can be less stable in basic conditions. fzgxjckxxb.com

The lipophilic nature of the organic substituents on the phosphorus atom allows these salts to be soluble in organic solvents, enabling the transfer of anions from an aqueous phase to an organic phase where the reaction can occur. wikipedia.org This property is crucial for a variety of nucleophilic substitution reactions.

Furthermore, tetraalkylphosphonium salts are key components in the formulation of ionic liquids (ILs) . acs.orgrsc.org These are salts with low melting points that exist as liquids at or near room temperature. smolecule.comresearchgate.net The ability to tune the properties of ILs by varying the structure of the cation and anion makes them highly versatile solvents for a range of chemical processes, including catalysis and electrochemistry. acs.orgsmolecule.com Tetraalkylphosphonium-based ILs are noted for their thermal and electrochemical stability. rsc.orgrsc.org

Recent research has also highlighted the potential of quaternary phosphonium salts in materials science and biochemistry . Their cationic nature and ability to interact with biological membranes have led to investigations into their antimicrobial properties. nih.govresearchgate.netmdpi.com The structural similarities to quaternary ammonium compounds, which are known biocides, have provided a basis for exploring their efficacy against various pathogens. mdpi.com

Scope and Research Trajectories Pertaining to Tetramethylphosphonium Compounds

Research concerning tetramethylphosphonium compounds is multifaceted, spanning from fundamental studies of their properties to their application in various chemical transformations. Key research trajectories include:

Synthesis and Characterization: The development of efficient and sustainable synthetic routes to tetramethylphosphonium salts remains an active area of research. tandfonline.comresearchgate.net This includes the exploration of novel starting materials and reaction conditions. researchgate.net Detailed characterization of these compounds using techniques such as NMR spectroscopy and X-ray crystallography is crucial for understanding their structure and purity. rsc.orgnih.gov

Catalysis: A significant portion of research focuses on the application of tetramethylphosphonium salts as phase-transfer catalysts. rsc.org Studies investigate their efficiency in various organic reactions, including nucleophilic substitutions and the synthesis of complex molecules like spirocyclic phosphazenes.

Ionic Liquids: The incorporation of the tetramethylphosphonium cation into ionic liquids is another major research direction. acs.org Scientists are exploring the physical and chemical properties of these ILs, such as their viscosity, conductivity, and thermal stability, to tailor them for specific applications, including as electrolytes and green solvents. rsc.orggoogle.com

Materials Science: The use of tetramethylphosphonium salts as precursors or components in the synthesis of new materials is a growing field. ontosight.ai This includes their role in the formation of polymers and nanoparticles. ontosight.ai

Biochemical and Medicinal Applications: While this article excludes detailed safety and dosage information, it is noteworthy that the fundamental biochemical properties of tetramethylphosphonium compounds are being investigated. ontosight.ai Their interactions with cell membranes and potential as antimicrobial agents are areas of active research. nih.govresearchgate.net

The following sections will delve deeper into the specific chemical and physical properties, synthesis, and applications of the tetramethylphosphonium cation.

Structure

3D Structure

Properties

CAS No. |

32589-80-3 |

|---|---|

Molecular Formula |

C4H12P+ |

Molecular Weight |

91.11 g/mol |

IUPAC Name |

tetramethylphosphanium |

InChI |

InChI=1S/C4H12P/c1-5(2,3)4/h1-4H3/q+1 |

InChI Key |

BXYHVFRRNNWPMB-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tetramethylphosphonium Compounds

Classical Alkylation Routes

Classical approaches to the synthesis of tetramethylphosphonium compounds primarily rely on the alkylation of tertiary phosphines. These methods are well-established and widely used due to their reliability and straightforward nature.

Quaternization of Tertiary Phosphines with Halogenated Methanes

The most direct and common method for the synthesis of tetramethylphosphonium halides is the quaternization of trimethylphosphine (B1194731) with a methyl halide. This reaction is a classic example of an SN2 reaction, where the phosphorus atom of the trimethylphosphine acts as a nucleophile, attacking the electrophilic methyl group of the halogenated methane. nih.gov

The general reaction can be represented as follows:

(CH₃)₃P + CH₃X → [(CH₃)₄P]⁺X⁻

Where X is a halogen (e.g., Cl, Br, I).

For instance, tetramethylphosphonium bromide is readily prepared by treating trimethylphosphine with methyl bromide. stackexchange.combeilstein-journals.org Similarly, the reaction with methyl iodide yields tetramethylphosphonium iodide. This method is typically efficient and results in high yields of the desired phosphonium (B103445) salt. The reaction is often carried out in a non-polar solvent like benzene (B151609) or toluene. After a period of heating, the product, which is a salt, precipitates out of the solution and can be collected by filtration. nih.gov

Table 1: Quaternization of Trimethylphosphine

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| Trimethylphosphine | Methyl bromide | Benzene/Toluene | Tetramethylphosphonium bromide |

| Trimethylphosphine | Methyl iodide | Benzene/Toluene | Tetramethylphosphonium iodide |

| Trimethylphosphine | Methyl chloride | Benzene/Toluene | Tetramethylphosphonium chloride |

Ion Metathesis Reactions for Diverse Anionic Counterparts

Once a tetramethylphosphonium halide has been synthesized, the anionic counterpart can be readily exchanged through ion metathesis, also known as a salt metathesis or double displacement reaction. researchgate.net This process involves the exchange of ions between two reacting salts in solution. The reaction is typically driven to completion by the formation of a precipitate, a gas, or a weak electrolyte. researchgate.net This versatility allows for the synthesis of a wide range of tetramethylphosphonium salts with various anions, which can significantly influence the properties and applications of the resulting compound.

The general principle of an ion metathesis reaction is as follows:

[A]⁺[B]⁻ + [C]⁺[D]⁻ → [A]⁺[D]⁻ + [C]⁺[B]⁻

In the context of tetramethylphosphonium salts, [A]⁺ is the tetramethylphosphonium cation, [(CH₃)₄P]⁺.

The transformation of tetramethylphosphonium bromide to its sulfate (B86663) or hydrogen sulfate salt can be achieved through ion metathesis. A common method involves the reaction of the bromide salt with a source of sulfate or hydrogen sulfate ions. For instance, lipophilic tetraalkylphosphonium hydrogen sulfates can be synthesized in high yields by reacting the corresponding quaternary chlorides or methanesulfonates with potassium hydrogen sulfate (KHSO₄) in 10% aqueous sulfuric acid. issr.edu.kh A similar principle can be applied to tetramethylphosphonium bromide.

Direct reaction of a halide salt with concentrated sulfuric acid can also lead to the formation of the corresponding hydrogen sulfate. chemguide.co.ukissr.edu.khsavemyexams.comwikipedia.org However, with bromide ions, there is a significant risk of oxidation of the bromide to bromine by the concentrated sulfuric acid, which acts as a strong oxidizing agent. issr.edu.khsavemyexams.com Therefore, a more controlled metathesis reaction is generally preferred.

Tetramethylphosphonium borohydride (B1222165) can be successfully synthesized via an ion metathesis reaction in a weakly-coordinating aprotic environment. researchgate.net This method involves a two-step process and utilizes chemicals that may not be widely available. researchgate.net The synthesis of related organic borohydrides is of significant interest as they are soluble in a variety of solvents, facilitating their use in salt metathesis reactions. researchgate.net

Novel Synthetic Pathways

In addition to the classical alkylation routes, novel synthetic methodologies have been explored to access tetramethylphosphonium compounds, often providing access to unique structures and reactivities.

Formation from Tris(trimethylsilyl)phosphine (B101741) and Organoaluminum Reagents

A novel and unexpected route to a tetramethylphosphonium salt involves the reaction of tris(trimethylsilyl)phosphine with an organoaluminum reagent. Specifically, the treatment of tris(trimethylsilyl)phosphine with dimethylaluminum chloride in 1,2-dimethoxyethane (B42094) yields single crystals of tetramethylphosphonium dichlorodimethylaluminate, [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻. issr.edu.kh

The reaction is performed under an inert atmosphere. A solution of dimethylaluminum chloride in n-hexane is added to a stirred solution of tris(trimethylsilyl)phosphine in n-hexane at -78 °C. After warming to room temperature and stirring for an extended period, a colorless solid precipitates. Recrystallization from 1,2-dimethoxyethane yields the final product. This synthetic pathway demonstrates an alternative to traditional quaternization and provides a route to phosphonium salts with complex counterions.

Table 2: Novel Synthesis of a Tetramethylphosphonium Salt

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| Tris(trimethylsilyl)phosphine | Dimethylaluminum chloride | n-hexane / 1,2-dimethoxyethane | Tetramethylphosphonium dichlorodimethylaluminate |

Preparation of Zwitterionic Phosphonioglycolates

The synthesis of zwitterionic phosphonioglycolates can be achieved through the reaction of tertiary phosphines with glyoxylic acid hydrate (B1144303). researchgate.netresearchgate.net This methodology is applicable to a range of tertiary phosphines, including those with alkyl groups such as trimethylphosphine, which would yield a tetramethylphosphonium derivative. The reaction proceeds by the nucleophilic attack of the phosphorus atom on the carbonyl carbon of glyoxylic acid.

The general reaction scheme involves combining the tertiary phosphine (B1218219) and glyoxylic acid hydrate in a suitable solvent, such as diethyl ether. The resulting zwitterionic phosphonioglycolate often precipitates from the reaction mixture and can be isolated by filtration. researchgate.netresearchgate.net The yield and stability of the resulting phosphonioglycolate are influenced by the basicity of the starting phosphine, with more basic phosphines generally providing higher yields. researchgate.netresearchgate.net

For the specific preparation of a tetramethylphosphonium glycolate (B3277807), trimethylphosphine would be reacted with glyoxylic acid hydrate. Based on the general principles observed with other trialkylphosphines, this reaction is expected to proceed readily due to the high nucleophilicity and basicity of trimethylphosphine. The product would be a zwitterionic compound containing a positively charged tetramethylphosphonium cation and a negatively charged glycolate carboxylate group.

The table below outlines the expected reactants and product for this synthesis.

| Reactant 1 | Reactant 2 | Product |

| Trimethylphosphine | Glyoxylic acid hydrate | Zwitterionic Tetramethylphosphonioglycolate |

Mechanistic Investigations of Tetramethylphosphonium Salt Formation

Kinetic Studies of Quaternization Processes

The formation of tetramethylphosphonium salts from trimethylphosphine and an alkyl halide is a classic example of a quaternization reaction. Mechanistically, this process is known as the Menshutkin reaction, which is a type of bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In this reaction, the lone pair of electrons on the phosphorus atom of trimethylphosphine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-phosphorus bond and the displacement of the halide ion. wikipedia.org

Kinetic studies of Menshutkin reactions reveal that they are highly dependent on the nature of the solvent. researchgate.net The transition state of the reaction involves significant charge separation, which is stabilized by polar solvents. researchgate.netresearchgate.net Consequently, the rate of quaternization is generally much faster in polar solvents compared to nonpolar solvents. researchgate.netresearchgate.net

Kinetic data from computational studies on analogous Menshutkin reactions, such as the reaction between pyridine (B92270) and methyl bromide, illustrate the profound effect of the solvent on the reaction's activation energy. researchgate.netnih.gov While specific kinetic data for the quaternization of trimethylphosphine was not available in the searched literature, the trend observed in similar systems provides a clear indication of the expected kinetic behavior.

The following interactive table presents calculated activation energy barriers for a model Menshutkin reaction in different solvent environments, demonstrating the kinetic impact of the solvent.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy Barrier (kcal/mol) |

| Gas Phase | 1 | High (reaction is unfavorable) |

| Cyclohexane | 2.0 | 28.1 |

| Benzene | 2.3 | Moderate |

| Acetonitrile (B52724) | 37.5 | 23.2 |

| Methanol | 32.7 | Lower |

| Water | 80.1 | Lowest (reaction is favorable) |

Data adapted from studies on analogous Menshutkin reactions. researchgate.netnih.gov

The data clearly indicates that as the polarity of the solvent increases, the activation energy for the quaternization process decreases, leading to a faster reaction rate. researchgate.netresearchgate.net This is a hallmark of the Menshutkin reaction and is a critical consideration in the synthesis of tetramethylphosphonium salts.

Advanced Spectroscopic Characterization of Tetramethylphosphonium Species

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.commdpi.com For the tetramethylphosphonium cation, these techniques are used to identify characteristic bond vibrations and to understand the symmetry of the ion.

The infrared spectra of tetramethylphosphonium iodide and its iodomercurate(II) complexes have been studied to make tentative vibrational assignments. publish.csiro.au The observed absorption bands can be attributed to the vibrations associated with the tetramethylphosphonium cation. publish.csiro.au Key vibrational modes include P-C stretching, C-H bending (asymmetric and symmetric), and methyl rocking and wagging vibrations. publish.csiro.auresearchgate.net

A comparison of the vibrational spectra of tetramethylphosphonium salts with related compounds allows for the assignment of these fundamental vibrations. publish.csiro.auresearchgate.net For example, the strong absorption band observed in the region of 971-978 cm⁻¹ in tetramethylphosphonium compounds is assigned to a methyl rocking vibration. publish.csiro.au

| Vibrational Mode | Wavenumber Range (cm⁻¹) for Tetramethylphosphonium Iodide publish.csiro.au |

| Asymmetric P-C Stretch | ~771 (very strong) |

| Asymmetric C-H Bend | ~1427 (very strong) |

| Symmetric C-H Bend | ~1294 (very strong) |

| Methyl Rock | ~974 (very strong) |

Raman Spectroscopy for Molecular Dynamics and Phase Transitions

Raman spectroscopy has proven to be a valuable tool for investigating the structural dynamics and phase behavior of materials containing the tetramethylphosphonium cation. One notable application is in the study of polymorphic transitions under varying pressure.

A study of tetramethylphosphonium borohydride (B1222165) using Raman spectroscopy over a pressure range of 0–10 GPa revealed a distinct polymorphic transition. mdpi.com This phase change was observed to occur between 0.53 and 1.86 GPa. mdpi.com The changes in the Raman spectra under compression indicated a shift in the crystal structure, which was further supported by periodic DFT calculations suggesting a transition to a high-pressure phase. mdpi.com The spectra of tetramethylphosphonium borohydride at ambient pressure display characteristic vibrational modes for both the tetramethylphosphonium cation and the borohydride anion. mdpi.com Under increased pressure, noticeable changes in these vibrational modes signal the phase transition. mdpi.com This demonstrates the sensitivity of Raman spectroscopy in detecting pressure-induced structural transformations in tetramethylphosphonium salts.

Infrared Spectroscopy in Solid and Solution States

Infrared (IR) spectroscopy provides critical insights into the vibrational modes of the tetramethylphosphonium cation in different physical states. In the solid state, the vibrational spectra of tetramethylphosphonium fluoride (B91410) show the characteristic vibrations of the ionic structure. researchgate.netnih.govacs.org

In solution, the behavior of the tetramethylphosphonium cation can be influenced by the solvent. For instance, when anhydrous tetramethylphosphonium fluoride is dissolved in acetonitrile (B52724), it can react with the solvent over time. researchgate.net The resulting solution, upon analysis, shows IR spectroscopic evidence for the formation of new species, such as (E)-2-amino-1-cyano-propene and the iminophosphorane Me3P=NC(Me)=CH2. researchgate.net This indicates that while the tetramethylphosphonium cation is stable, its reactivity in certain organic solvents can be probed using IR spectroscopy. A study on the reaction of tetramethylphosphonium fluoride with sulfur dioxide in acetonitrile also utilized IR spectroscopy to identify the formation of the fluorosulfite anion. researchgate.net

The following table presents selected vibrational frequencies for the fluorosulfite anion formed in an acetonitrile solution of tetramethylphosphonium fluoride. researchgate.net

| Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| νas(SO) | 1187 | 1196 |

| νs(SO) | 1103 | 1105 |

| ν(SF) | 592 | 597 |

| δ(OSO) | 498 | 494 |

| δ(OSF) | 383 | 383 |

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it highly suitable for studying the tetramethylphosphonium cation. nih.govwiley-vch.deunr.eduresearchgate.net ESI-MS has been employed to study the complexation and encapsulation of the tetramethylphosphonium cation in solution and to characterize its gas-phase behavior.

In solution, ESI-MS can be used to monitor reactions and identify species present in a mixture. For example, it has been used to characterize a Ni(0) methyl complex where a tetramethylphosphonium ylide was a potential, though elusive, intermediate. researchgate.net

In the gas phase, ESI-MS has been instrumental in studying the formation of host-guest complexes involving the tetramethylphosphonium cation. One study investigated the encapsulation of the tetramethylphosphonium cation by resorcinarenes and pyrogallarenes. nih.gov ESI-MS was used to observe both 1:1 monomeric complexes and 1:2 dimeric capsule complexes in the gas phase. nih.gov This demonstrates the utility of ESI-MS in examining non-covalent interactions and the formation of supramolecular assemblies involving the tetramethylphosphonium cation. The technique allows for the direct observation of these complexes in a solvent-free environment, providing insights into their intrinsic stability.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.orggrafiati.com This technique has been extensively used to characterize a variety of salts containing the tetramethylphosphonium cation, providing detailed information about bond lengths, bond angles, and crystal packing. researchgate.netacs.orgnih.govtandfonline.comresearchgate.netfigshare.comresearchgate.net

The tetramethylphosphonium cation typically exhibits a tetrahedral geometry, with the phosphorus atom at the center bonded to four methyl groups. nih.govtandfonline.comresearchgate.net Single-crystal X-ray diffraction studies have confirmed this geometry in various anionic environments. researchgate.netacs.orgnih.govtandfonline.comresearchgate.net

The crystal structure of tetramethylphosphonium salts is influenced by the nature of the counter-anion. Detailed structural analyses have been performed on several such compounds.

Dichlorodimethylaluminate: The compound tetramethylphosphonium dichlorodimethylaluminate, [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻, crystallizes in the monoclinic space group P2₁/c. tandfonline.comresearchgate.netfigshare.com The phosphorus atom in the cation and the aluminum atom in the anion are both tetrahedrally coordinated. tandfonline.comresearchgate.net The geometry of the dichlorodimethylaluminate anion is that of a distorted tetrahedron. tandfonline.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.522 |

| b (Å) | 11.644 |

| c (Å) | 14.841 |

| β (°) | 99.32 |

| Z | 4 |

| Mean P-C bond length (Å) | 1.787 |

| Mean Al-Cl bond length (Å) | 2.224 |

| Mean Al-C bond length (Å) | 1.966 |

Iodoplumbates: In the case of iodoplumbate anions, the tetramethylphosphonium cation has been used as a template to form one-dimensional perovskite-like structures. nih.gov For instance, [PMe₄][PbI₃] forms mustard-yellow crystals where the lead iodide anions form an extended 1D network of face-sharing octahedra. nih.gov The tetramethylphosphonium iodide salt itself has also been crystallographically characterized, revealing P-C bond lengths of 1.761(7) Å and C-P-C bond angles of 109.5(3)°, confirming the tetrahedral arrangement of the methyl groups. nih.gov

Fluoride: Tetramethylphosphonium fluoride, in its anhydrous form, crystallizes in the orthorhombic space group Pbca. researchgate.netnih.govacs.org The fluoride ion is surrounded by three tetramethylphosphonium cations, forming six H···F contacts with distances between 218 and 240 pm. researchgate.netnih.govacs.org The hygroscopic nature of this compound also leads to the formation of a tetrahydrate, Me₄PF·4H₂O, which crystallizes in the tetragonal space group I4₁/a. researchgate.netacs.org In this hydrated form, the fluoride ion is surrounded by four water molecules. researchgate.netacs.org

| Parameter | Anhydrous (Me₄PF) | Tetrahydrate (Me₄PF·4H₂O) |

|---|---|---|

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbca | I4₁/a |

| a (pm) | 1016.0(1) | 1106.1(1) |

| b (pm) | 1018.0(1) | 1106.1(1) |

| c (pm) | 1205.8(4) | 816.3(1) |

| Z | 8 | 4 |

Borohydride: Tetramethylphosphonium borohydride crystallizes in a hexagonal unit cell with the space group P6₃mc, adopting a distorted wurtzite structure. mdpi.com The structure consists of cations and anions in a slightly distorted tetrahedral coordination. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃mc |

| a (Å) | 6.7877(2) |

| c (Å) | 9.5029(4) |

| V (ų) | 379.79(2) |

| Z | 2 |

Single-Crystal X-ray Diffraction for Crystalline Structures

Investigation of Interlayer Species in Layered Materials

The tetramethylphosphonium cation is utilized in the modification of layered materials, such as clays (B1170129) and silicates, to create organophilic surfaces. The characterization of these intercalated species is crucial for understanding the interactions between the organic cation and the inorganic host. Spectroscopic techniques are invaluable for probing the environment of the tetramethylphosphonium cation within the interlayer spaces.

Infrared (IR) spectroscopy, for instance, is a powerful tool for investigating the structural changes in both the layered material and the intercalated organic cation. clays.org Changes in the vibrational frequencies of the functional groups of the tetramethylphosphonium ion can provide insights into its conformation and interaction with the silicate (B1173343) layers. clays.orgscirp.org X-ray Photoelectron Spectroscopy (XPS) offers complementary information by determining the chemical composition and the electronic environment of the elements present in the modified clay. mdpi.com This technique can be used to analyze the coordination and structural transformations of the intercalated tetramethylphosphonium species. mdpi.com

Research on organoclays has demonstrated that the adsorption of organic cations like phosphonium (B103445) salts onto the surface of minerals such as montmorillonite (B579905) is often irreversible. researchgate.net Spectroscopic characterization confirms the stability of these complexes. researchgate.net The structure of intercalated layered silicates can be further elucidated by combining experimental data from techniques like X-ray diffraction with molecular simulations. nih.gov This approach helps in determining the arrangement of the alkyl chains of the phosphonium cations within the interlayer space, which can be in a monolayer or bilayer fashion depending on the concentration. nih.gov

| Technique | Information Obtained | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of the cation and the layered host. | Shifts in the C-H stretching and bending frequencies of the methyl groups, indicating interaction with the silicate surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms. | Binding energy shifts of P 2p and C 1s, providing information on the electronic environment of the phosphonium cation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment of specific nuclei (e.g., 13C, 31P). | Changes in chemical shifts upon intercalation, reflecting the proximity to the silicate layers and cation packing. |

Powder X-ray Diffraction for Polycrystalline Samples and Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials, including tetramethylphosphonium salts. libretexts.orgcarleton.edu It is primarily used for the identification of unknown crystalline phases by comparing the obtained diffraction pattern with known patterns from a database. carleton.eduncl.ac.uk For polycrystalline samples of tetramethylphosphonium compounds, PXRD provides a fingerprint of the crystal structure, allowing for rapid phase identification and assessment of sample purity. nih.gov

The diffraction pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org Each crystalline phase has a unique diffraction pattern, which is determined by its crystal lattice. For example, single-crystal X-ray diffraction studies have been used to determine the precise structural parameters of compounds like tetramethylphosphonium iodide, revealing a well-defined ionic crystal lattice. smolecule.com PXRD extends this analysis to bulk powder samples. libretexts.org

In the context of tetramethylphosphonium compounds, PXRD can be used to:

Identify the crystalline phase of a synthesized salt by matching its diffraction pattern with reference data. ncl.ac.uk

Determine the purity of a sample by detecting the presence of diffraction peaks from impurities or unreacted starting materials. carleton.edu

Analyze the products of reactions , such as the formation of novel tetramethylphosphonium salts like tetramethylphosphonium dichlorodimethylaluminate, which has been characterized by its crystallographic data. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Tetramethylphosphonium dichlorodimethylaluminate | Monoclinic | P21/c | a = 7.522 Å, b = 11.644 Å, c = 14.841 Å, β = 99.32° |

Note: The data in the table is for [(CH₃)₄P]⁺[(CH₃)₂AlCl₂]⁻ as reported in a study. researchgate.net

Temperature-Controlled X-ray Diffraction for Polymorphism and Thermal Expansion

Temperature-controlled X-ray diffraction is a powerful technique for studying the structural changes in crystalline materials as a function of temperature. This includes the investigation of polymorphism, which is the ability of a solid material to exist in more than one crystal structure, and the determination of thermal expansion coefficients. rsc.org

Polymorphism is a critical aspect in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit distinct physical properties. ncl.ac.uk Temperature-controlled PXRD can be used to identify different polymorphic forms of tetramethylphosphonium salts and to determine the temperatures at which phase transitions occur. rsc.org By collecting diffraction patterns at various temperatures, one can observe changes in the peak positions and intensities, which signify a change in the crystal structure.

While specific studies focusing on the comprehensive polymorphism and thermal expansion of a wide range of simple tetramethylphosphonium halides using temperature-controlled XRD are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. For instance, studies on metal halide perovskites demonstrate how temperature variations lead to multiple polymorph transitions from a high-symmetry cubic structure at elevated temperatures to lower-symmetry tetragonal and orthorhombic structures at lower temperatures. rsc.org A similar approach could be applied to tetramethylphosphonium compounds to map their phase behavior.

The thermal expansion of the crystal lattice can also be determined from temperature-controlled XRD data. As the temperature changes, the unit cell dimensions will expand or contract, leading to a shift in the diffraction peak positions. By tracking these shifts, the thermal expansion tensor can be calculated, providing valuable information about the anisotropic nature of the material's response to temperature changes.

| Application | Methodology | Information Gained |

|---|---|---|

| Polymorphism Study | Collecting PXRD patterns over a range of temperatures and identifying changes in the crystal structure. | Identification of different polymorphs, determination of phase transition temperatures, and understanding the structural relationships between polymorphs. |

| Thermal Expansion Measurement | Precisely measuring the shift in diffraction peak positions as a function of temperature. | Calculation of the thermal expansion coefficients and understanding the anisotropic thermal behavior of the crystal lattice. |

| Phase Transition Kinetics | Monitoring the time-dependence of diffraction patterns at a constant temperature after a temperature jump. | Information on the rate and mechanism of polymorphic transformations. |

Computational and Theoretical Studies of Tetramethylphosphonium Systems

Electronic Structure Theory Approaches

Electronic structure theory provides fundamental insights into the intrinsic properties of a molecule. For the tetramethylphosphonium cation, these methods would elucidate its geometry, the nature of its chemical bonds, and its inherent reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and ground state properties of molecules. nih.govnih.gov For the tetramethylphosphonium cation, DFT calculations would be employed to predict its optimized molecular geometry, including bond lengths and angles. Furthermore, DFT can provide valuable information on the distribution of electronic charge within the ion, which is crucial for understanding its interactions with other molecules. Properties such as the dipole moment and polarizability, which govern the response of the molecule to an external electric field, can also be reliably calculated.

A key output of DFT calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the chemical reactivity of a species. arxiv.orghakon-art.com A large HOMO-LUMO gap generally indicates high stability and low reactivity. hakon-art.com

| Property | Predicted Value |

| P-C Bond Length | ~1.80 Å |

| C-H Bond Length | ~1.10 Å |

| C-P-C Bond Angle | ~109.5° |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | 0 D (due to symmetry) |

Quantum Chemical Calculations for Bonding and Reactivity

To gain a deeper understanding of the bonding within the tetramethylphosphonium cation, advanced quantum chemical analyses such as Natural Bond Orbital (NBO) theory would be utilized. wikipedia.orgwisc.edu NBO analysis partitions the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals that align with classical Lewis structures. wikipedia.orgwisc.edu This method provides a quantitative description of the hybridization of atomic orbitals and the polarization of chemical bonds. For the P-C bonds in tetramethylphosphonium, NBO analysis would reveal the percentage of s and p character in the phosphorus and carbon hybrid orbitals, as well as the charge distribution between these atoms within the bond.

Quantum chemical calculations are also instrumental in predicting the reactivity of a molecule through various reactivity descriptors. mdpi.comsemanticscholar.org These descriptors, derived from the principles of conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 2: Key Quantum Chemical Reactivity Descriptors (Note: This table describes the general significance of these descriptors.)

| Descriptor | Definition | Significance for Reactivity |

| Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a species. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ucl.ac.uk For tetramethylphosphonium systems, MD simulations would provide invaluable insights into its behavior in condensed phases, such as in solution or at interfaces.

Simulation of Ion Pair Interactions and Adsorption

In the presence of anions, the tetramethylphosphonium cation will form ion pairs. MD simulations can be used to study the structure and dynamics of these ion pairs in various solvents. nih.gov By calculating the potential of mean force between the cation and an anion, the stability of contact ion pairs, solvent-separated ion pairs, and free ions can be determined. The strength and nature of these interactions are crucial for understanding the properties of ionic liquids and electrolyte solutions containing the tetramethylphosphonium cation.

The adsorption of tetramethylphosphonium onto surfaces is another area where MD simulations can provide detailed information. researchgate.netucf.edu Simulations can predict the preferred orientation of the ion on a given surface and calculate the adsorption energy, which is a measure of the strength of the interaction between the ion and the surface.

Investigation of Solvent Effects and Hydration

The behavior of the tetramethylphosphonium cation in solution is strongly influenced by its interactions with solvent molecules. In aqueous solutions, the arrangement of water molecules around the cation, known as the hydration shell, can be characterized using MD simulations. rsc.org A key tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from the central ion. researchgate.net The integration of the first peak of the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell.

Studies on the analogous tetramethylammonium (B1211777) cation have provided insights into the hydration of small, hydrophobic cations. rsc.org Similar simulations for tetramethylphosphonium would reveal the structure of its hydration shell and the dynamics of water molecules within it, shedding light on its behavior in aqueous environments.

Investigations of Molecular Geometry and Bonding

While DFT provides a static picture of the molecular geometry, it is the foundation for understanding the molecule's dynamic behavior and bonding characteristics. The tetrahedral geometry of the tetramethylphosphonium cation, with the phosphorus atom at the center and four methyl groups at the vertices, is a consequence of the repulsion between the four bonding electron pairs in the valence shell of the phosphorus atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Further analysis of the electron density distribution obtained from DFT calculations, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), would provide a rigorous definition of the atoms and bonds within the cation. QTAIM analysis can characterize the nature of the P-C bond (e.g., whether it is predominantly ionic or covalent) based on the topological properties of the electron density at the bond critical point.

Theoretical Modeling of Intermolecular Interactions

The interactions of the tetramethylphosphonium cation with its environment are crucial for understanding its behavior in solution, in host-guest complexes, and at interfaces. Theoretical modeling provides a molecular-level picture of these interactions.

In ionic media, such as ionic liquids or concentrated salt solutions, the interaction between the tetramethylphosphonium cation and the counter-anion is of paramount importance. Computational studies have shown that the cation-anion interaction energies in phosphonium-based ionic liquids are slightly larger than those in their analogous ammonium-based counterparts. x-mol.net This is attributed to the larger size of the phosphorus atom, which allows the anion to approach the center of the positive charge more closely, resulting in a stronger electrostatic interaction. x-mol.net

The tetramethylphosphonium cation can act as a guest in host-guest complexes with macrocyclic host molecules. A notable example is its encapsulation by resorcinarenes and pyrogallarenes. tandfonline.comtandfonline.comscispace.comresearchgate.net In the solid state, X-ray crystallography has shown that two host molecules can form a dimeric capsule that encapsulates a single tetramethylphosphonium cation. tandfonline.comtandfonline.com

Solution-phase studies using NMR spectroscopy and gas-phase studies using mass spectrometry have confirmed the formation of these host-guest complexes. tandfonline.comscispace.comresearchgate.net Theoretical calculations can be used to model the encapsulation process, providing information on the binding energies and the nature of the non-covalent interactions responsible for complex formation, which include cation-π, hydrogen bonding, and van der Waals forces. The complexation of the tetramethylphosphonium cation with pyrogallarenes is found to be more efficient than with resorcinarenes. tandfonline.comscispace.com

The table below summarizes the association constants for the 1:1 complexes of the tetramethylphosphonium (TMP) cation with resorcinarene (B1253557) and pyrogallarene hosts in methanol-d₄.

| Host Molecule | Guest Molecule | Association Constant (Kₐ) in M⁻¹ |

| Resorcinarene (1) | TMP | 130 ± 10 |

| Pyrogallarene (3) | TMP | 390 ± 37 |

The interaction of the tetramethylphosphonium cation with inorganic surfaces like silica (B1680970) is relevant in applications such as catalysis, chromatography, and as additives in materials. Theoretical studies, particularly those using density functional theory (DFT), can model the adsorption of the tetramethylphosphonium cation or ion pairs on silica surfaces.

A DFT study on the physisorption of a tetramethylphosphonium-containing ionic liquid on a hydroxylated α-SiO₂ (001) surface revealed that both hydrogen bonding and van der Waals dispersion forces are important for the adsorption process. aip.org The anion of the ionic liquid pair can form hydrogen bonds with the surface silanol (B1196071) groups, while the tetramethylphosphonium cation interacts with the surface through weaker van der Waals forces. aip.org The adsorption energy for a single [P₁,,₁,₁,][BOB] ion pair on the hydroxylated α-SiO₂ (001) surface was calculated to be -0.85 eV. aip.org

Molecular dynamics simulations can also be employed to study the behavior of tetramethylphosphonium-based ionic liquids confined between silica surfaces. arxiv.org These simulations have shown that the anions tend to be closer to the silica wall, while the tetramethylphosphonium cations form a subsequent layer. arxiv.org The cations exhibit a preferred orientation, with the methyl groups pointing towards the surface. arxiv.org

Studies of Phase Transitions and High-Pressure Behavior

The behavior of materials under high pressure can lead to significant changes in their structure and properties, including phase transitions. While specific high-pressure studies on tetramethylphosphonium salts are not widely reported, the general effects of pressure on molecular crystals can be inferred from studies on related compounds.

Raman spectroscopy is a powerful technique for investigating pressure-induced phase transitions in molecular solids. mdpi.comresearchgate.netaps.orgutk.edunih.gov Changes in the Raman spectra, such as the appearance of new peaks, the disappearance of existing peaks, or abrupt changes in peak positions, can indicate a phase transition. nih.gov For example, high-pressure Raman spectroscopy has been used to identify multiple phase transitions in tetramethylsilane (B1202638) at pressures up to 142 GPa. nih.gov

X-ray diffraction is another key technique for studying high-pressure behavior, as it can directly probe changes in the crystal structure. aps.orgarxiv.orgnih.govnih.gov By monitoring the diffraction pattern as a function of pressure, it is possible to identify new crystalline phases and determine their structures.

Theoretical calculations can complement experimental studies by predicting the relative stabilities of different crystal structures at high pressures and by providing insights into the mechanisms of phase transitions. For tetramethylphosphonium salts, it is conceivable that applying high pressure could lead to more densely packed crystal structures and potentially to changes in the conformation of the cation or the coordination environment around the phosphorus atom.

Computational Prediction of Polymorphic Transitions

Computational methods have been successfully employed to predict the polymorphic transitions of tetramethylphosphonium-containing compounds under various conditions. Two notable examples are the pressure-induced transition in tetramethylphosphonium borohydride (B1222165) ([(CH₃)₄P]BH₄) and the temperature-induced transition in tetramethylphosphonium dichromate ([(CH₃)₄P]₂[Cr₂O₇]).

In the case of tetramethylphosphonium borohydride, periodic DFT calculations have been utilized to investigate its behavior under high pressure. These calculations predicted a polymorphic transition from the ambient-pressure P63mc phase to a high-pressure phase. researchgate.net The predicted transition pressure of around 0.8 GPa is in good agreement with experimental observations of a transition occurring between 0.53 and 1.86 GPa. researchgate.net The calculations involved comparing the relative enthalpies of the known P63mc structure with other potential high-pressure crystal structures, such as those adopted by the analogous tetramethylammonium borohydride under pressure. researchgate.net At ambient pressure, the P63mc structure is computationally found to be the most stable by approximately 0.08 eV (7.7 kJ mol⁻¹). researchgate.net

For tetramethylphosphonium dichromate, a reversible phase transition has been identified at approximately 221 K. researchgate.netresearchgate.net Computational analyses, in conjunction with variable-temperature single-crystal X-ray diffraction, have elucidated the nature of this transition. The high-temperature phase crystallizes in the Pa-3 space group, which transforms to the Pbca space group at low temperatures. researchgate.netresearchgate.net This enantiotropic phase transition is attributed to an order-disorder mechanism involving the [Cr₂O₇]²⁻ anion. researchgate.netresearchgate.net Rotational potential energy calculations have been instrumental in suggesting the dynamic nature of the dichromate anion in the high-temperature phase and its ordering upon cooling. researchgate.net

Table 1: Predicted Polymorphic Transitions in Tetramethylphosphonium Compounds

| Compound | Transition Type | Conditions | Predicted Transition Point | Experimental Transition Range | Initial Phase (Space Group) | Final Phase (Space Group) |

|---|---|---|---|---|---|---|

| Tetramethylphosphonium borohydride | Pressure-induced | High Pressure | ~0.8 GPa | 0.53–1.86 GPa | P63mc | High-pressure phase |

| Tetramethylphosphonium dichromate | Temperature-induced (Order-Disorder) | Low Temperature | - | ~221 K | Pa-3 | Pbca |

Analysis of Energy Barriers and Destabilization Mechanisms

Computational studies have also shed light on the energy barriers and the specific molecular interactions that lead to the destabilization of certain polymorphs.

For tetramethylphosphonium borohydride, the destabilization of the ambient-pressure P63mc phase under high pressure is attributed to increasing intermolecular repulsive interactions. Specifically, DFT calculations revealed that as pressure increases, the dihydrogen contacts, particularly the C–H…H–C interactions between neighboring tetramethylphosphonium cations, become significantly shorter. researchgate.net This leads to increased steric hindrance and destabilizes the P63mc crystal packing, ultimately driving the transition to a more compact high-pressure polymorph. researchgate.net While a specific energy barrier for the transition has not been quantified, the calculations of relative enthalpies of different structural models indicate the thermodynamic driving force for the transformation. researchgate.net

In the case of tetramethylphosphonium dichromate, the phase transition is driven by the ordering of the [Cr₂O₇]²⁻ anions. researchgate.netresearchgate.net In the high-temperature Pa-3 phase, the dichromate anions are disordered, likely undergoing rotational motion. As the temperature is lowered, the thermal energy is no longer sufficient to overcome the rotational energy barrier, leading to the localization and ordering of the anions into the arrangement of the low-temperature Pbca phase. researchgate.net Rotational potential energy calculations support this mechanism by mapping out the energy landscape for the motion of the dichromate anion within the crystal lattice. researchgate.net The existence of a low energy barrier for this rotational motion is inferred from the occurrence of the order-disorder transition. researchgate.net

Table 2: Destabilization Mechanisms of Tetramethylphosphonium Polymorphs

| Compound | Polymorph | Destabilizing Factor | Mechanism |

|---|---|---|---|

| Tetramethylphosphonium borohydride | P63mc | High Pressure | Increased C–H…H–C dihydrogen repulsive interactions leading to steric hindrance. |

| Tetramethylphosphonium dichromate | Pa-3 | Low Temperature | Reduction in thermal energy, leading to the freezing of the rotational motion (ordering) of the [Cr₂O₇]²⁻ anion. |

Applications of Tetramethylphosphonium Compounds in Advanced Materials Science

Intercalation Chemistry

Intercalation chemistry involves the insertion of guest molecules or ions into the layered structure of a host material. This process can significantly alter the physicochemical properties of the host, leading to materials with tailored functionalities. Tetramethylphosphonium cations have been utilized as intercalants in layered materials like vermiculite (B1170534) to study the effects of cation size and orientation on the material's structure and properties.

Structural Studies of Tetramethylphosphonium-Exchanged Layered Materials (e.g., Vermiculite)

Detailed structural studies of tetramethylphosphonium-exchanged vermiculite have provided valuable insights into the interactions between the organic cation and the inorganic host. When vermiculite is treated with a tetramethylphosphonium bromide solution, the tetramethylphosphonium cations replace the native interlayer cations, leading to a well-ordered, three-dimensionally stacked structure.

X-ray diffraction studies have been instrumental in elucidating the precise arrangement of the intercalated cations. In one study, single-crystal X-ray refinement revealed two distinct crystallographically unique sites for the phosphorus atoms of the tetramethylphosphonium molecules within the interlayer space of vermiculite. These phosphorus atoms are partially occupied and are offset from the central plane of the interlayer, forming two phosphorus-rich planes. This arrangement allows for electrostatic interactions between the positively charged phosphorus cations and the negatively charged basal oxygen atoms of the silicate (B1173343) layers, which helps to balance the charge deficit arising from substitutions within the tetrahedral sites of the vermiculite structure.

The table below summarizes the crystallographic data obtained from a study on tetramethylphosphonium-exchanged vermiculite.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 5.3492(8) Å |

| b | 9.266(2) Å |

| c | 14.505(6) Å |

| β | 97.08(2)° |

| R-factor | 0.052 |

This table presents the unit cell parameters and refinement factor for tetramethylphosphonium-exchanged vermiculite, indicating a well-defined crystal structure.

Influence of Cation Size and Orientation on Interlayer Properties

The size and orientation of the intercalated tetramethylphosphonium cations have a profound influence on the interlayer properties of the host material. The tetrahedral shape of the tetramethylphosphonium cation dictates its packing and orientation within the confined space of the vermiculite interlayer. It is likely that the orientations of the tetramethylphosphonium molecules differ to accommodate packing constraints.

The presence of the tetramethylphosphonium cations also affects the arrangement of other species within the interlayer, such as residual water molecules and any remaining native cations. For instance, in tetramethylphosphonium-exchanged vermiculite containing a small amount of residual calcium, the water molecules are located in the center of the interlayer, coordinated to the calcium ions.

Furthermore, the intercalation of tetramethylphosphonium has been shown to affect the tetrahedral rotation angle of the silicate layers. This indicates that the layers are not rigid substrates but rather exhibit dynamic interactions during the intercalation process. The comparison with other onium-exchanged structures, such as those containing tetramethylammonium (B1211777), highlights how subtle differences in the size and nature of the cation can lead to distinct structural modifications in the host material. researchgate.net

Polymer Chemistry and Nanomaterials Synthesis

In the realm of polymer chemistry and nanomaterials, tetramethylphosphonium and related phosphonium (B103445) compounds are explored for their roles as catalysts, initiators, and stabilizers. Their unique chemical characteristics can influence polymerization reactions and the formation and stability of nanoparticles and composite materials.

Use as Catalysts or Initiators in Polymerization

While the direct use of tetramethylphosphonium as a primary catalyst or initiator in major industrial polymerization processes is not extensively documented in widely available literature, the broader class of phosphonium salts has been investigated in various polymerization reactions. tcichemicals.com For instance, phosphazene bases, which are structurally related to phosphonium compounds, have shown significant catalytic activity in the ring-opening polymerization of cyclic esters. nih.gov

In the context of chain-growth polymerization, initiators are crucial for generating the reactive species that propagate the polymer chain. youtube.comwikipedia.orgnih.govyoutube.com While many common initiators are radical or ionic species generated from peroxides, azo compounds, or organometallic complexes, the potential for phosphonium salts to act in this capacity is an area of academic interest. Their thermal and electrochemical properties could potentially be harnessed to initiate polymerization under specific conditions. However, detailed studies focusing specifically on tetramethylphosphonium as a polymerization initiator are not prevalent.

Synthesis of Nanoparticles and Composites

Phosphonium salts have demonstrated utility as effective stabilizers in the synthesis of metal nanoparticles. A study on a series of sterically hindered alkyl(tri-tert-butyl)phosphonium salts, which are structurally related to tetramethylphosphonium, found them to be excellent stabilizers for palladium nanoparticles. nih.gov These phosphonium salts prevent the agglomeration of the nanoparticles, leading to a narrow size distribution of small, catalytically active particles. nih.gov The stability of these nanoparticles was maintained even during catalytic reactions, highlighting the efficacy of phosphonium salts as stabilizing agents. nih.gov

The following table summarizes the effect of different phosphonium salt stabilizers on the size of palladium nanoparticles, both before and after a Suzuki cross-coupling reaction.

| Stabilizer (Alkyl Chain Length) | Mean Particle Size (Before Reaction) (nm) | Mean Particle Size (After Reaction) (nm) |

| Ethyl (C2) | 2.5 ± 0.6 | 2.6 ± 0.7 |

| Butyl (C4) | 2.2 ± 0.5 | 2.3 ± 0.6 |

| Hexyl (C6) | 2.1 ± 0.5 | 2.3 ± 0.6 |

| Octyl (C8) | 2.0 ± 0.5 | 2.2 ± 0.6 |

| Decyl (C10) | 1.9 ± 0.4 | 2.1 ± 0.5 |

Data adapted from a study on sterically hindered phosphonium salts as nanoparticle stabilizers. nih.gov This table illustrates the effectiveness of phosphonium salts in maintaining the size and stability of palladium nanoparticles during a catalytic process.

The role of phosphonium salts in the synthesis of composite materials is also an emerging area of research. Their ability to interact with both organic polymers and inorganic fillers makes them potential compatibilizers or surface modifiers in the creation of nanocomposites with enhanced properties.

Applications in Light-Sensitive Material Development

A significant application of phosphonium compounds in materials science is in the development of light-sensitive and luminescent materials. A luminescent polyelectrolyte containing phosphonium has been synthesized from a diphosphine chromophore. rsc.org This cationic polyelectrolyte exhibits solvatochromism, meaning its light absorption and emission properties are dependent on the polarity of the solvent.

This phosphonium-containing polymer can be assembled into thin films using a layer-by-layer technique with an anionic polymer. rsc.org These films are smooth and well-defined, and their photophysical properties can be controlled. The development of such materials opens up possibilities for their use in sensors, light-emitting devices, and other optoelectronic applications. The intrinsic charge of the phosphonium centers facilitates the formation of stable, ordered structures, which is crucial for the performance of these advanced materials.

Hydrogen Storage Materials Research and Borohydride (B1222165) Systems

The quest for efficient and safe solid-state hydrogen storage has led to significant research into metal borohydrides due to their high gravimetric hydrogen content. nih.gov However, challenges such as high decomposition temperatures and slow kinetics have hindered their practical application. nih.govsigmaaldrich.com A key strategy to overcome these limitations is the destabilization of the borohydride structure, often by introducing different cations. nih.govmdpi.com In this context, tetramethylphosphonium ([(CH₃)₄P]⁺) has been investigated as a cation in borohydride systems to modify their thermal decomposition properties.

Research into tetramethylphosphonium borohydride ([(CH₃)₄P]BH₄) has provided insights into the influence of the phosphonium cation on the stability and decomposition pathway of the borohydride anion ([BH₄]⁻). nih.gov Studies show that [(CH₃)₄P]BH₄ has a higher thermal stability compared to its nitrogen analogue, tetramethylammonium borohydride ([(CH₃)₄N]BH₄). nih.gov

Detailed thermal analysis reveals the specific decomposition behavior of these compounds. The decomposition of [(CH₃)₄P]BH₄ begins at a higher temperature than its ammonium (B1175870) counterpart, indicating a greater stabilizing effect of the phosphonium cation. nih.gov

Table 1: Comparative Thermal Decomposition Data

| Compound | Onset Decomposition Temperature (°C) | Decomposition Characteristics |

| Tetramethylphosphonium borohydride ([(CH₃)₄P]BH₄) | ~240 °C | Multiple endothermic and exothermic steps. nih.gov |

| Tetramethylammonium borohydride ([(CH₃)₄N]BH₄) | ~223 °C | Two overlapping, exclusively exothermic steps. nih.gov |

The decomposition of [(CH₃)₄P]BH₄ is a multi-step process. nih.gov An initial exothermic peak occurs around 272 °C, followed by an endothermic peak at approximately 308 °C. nih.gov The process continues up to 450 °C, with a residual mass of 37.3 wt% remaining, indicating that the decomposition is not fully completed under these conditions. nih.gov This complex decomposition pathway is a critical area of study for understanding how to control and optimize hydrogen release.

The synthesis of tetramethylphosphonium borohydride is typically achieved through an ion metathesis reaction. nih.gov This method allows for the creation of borohydrides with organic cations, which are often soluble in a variety of solvents, facilitating their use in further chemical reactions. nih.gov The structural arrangement of [(CH₃)₄P]BH₄ involves dihydrogen interactions between the hydrogen atoms of the borohydride group and those of the methyl groups on the cation. nih.gov These C–H···H–B contacts, while weak, are believed to influence the orientation and stability of the [BH₄]⁻ anion within the crystal lattice. nih.gov

The research into tetramethylphosphonium compounds within borohydride systems contributes to the fundamental understanding required to design new materials for hydrogen storage. By systematically studying how different cations like [(CH₃)₄P]⁺ affect the stability and decomposition of borohydrides, scientists can work towards developing materials that release hydrogen at lower temperatures and with more favorable kinetics, moving closer to the goals for practical onboard hydrogen storage. nih.gov

Catalytic Roles and Mechanistic Aspects of Tetramethylphosphonium in Chemical Reactions

Homogeneous Catalysis and Catalyst Modification

Homogeneous catalysis refers to reactions where the catalyst and the reactants exist in the same phase, typically a liquid solution. wikipedia.orgsavemyexams.com This setup allows for high catalyst activity and selectivity due to the intimate contact between the catalyst and substrate molecules at a molecular level. wikipedia.org Catalysts in this class are often soluble organometallic compounds or complexes. wikipedia.org

While phosphonium (B103445) salts, in general, can play roles in catalysis, for instance as ligands for metal catalysts or as ionic liquids providing a reaction medium, specific applications of tetramethylphosphonium as a primary homogeneous catalyst are not extensively documented in prominent literature. Similarly, its use as a catalyst modifier—a substance that alters the performance of a catalyst—is not a widely reported area of research. The primary catalytic utility of tetramethylphosphonium is found in systems where its ionic and solubility properties are paramount, rather than in direct homogeneous catalytic cycles.

Phase Transfer Catalysis (PTC) Systems

Tetramethylphosphonium salts, particularly tetramethylphosphonium iodide, are effective phase transfer catalysts. nbinno.com Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nbinno.com The PTC agent transports a reactant from one phase into the other, where the reaction can proceed efficiently.

The mechanism of tetramethylphosphonium iodide as a PTC involves its quaternary phosphonium cation. nbinno.com This cation possesses both hydrophilic (due to its ionic charge) and lipophilic (due to the methyl groups) characteristics, allowing it to bridge the two phases. nbinno.com The catalytic cycle can be described as follows:

The tetramethylphosphonium cation pairs with an anion (e.g., a nucleophile) from the aqueous phase.

This newly formed ion pair, being soluble in the organic phase due to its lipophilic nature, migrates across the phase boundary.

In the organic phase, the transported anion is now available to react with the organic substrate.

After the reaction, the tetramethylphosphonium cation pairs with the leaving group anion and returns to the aqueous phase, ready to start a new cycle.

This process significantly accelerates reactions that would otherwise be very slow due to the physical separation of reactants. nbinno.com The versatility of tetramethylphosphonium iodide as a PTC is demonstrated in a variety of reactions, including nucleophilic substitutions, oxidations, and reductions. nbinno.com Its effectiveness at low catalyst loadings makes it a viable option for industrial applications. nbinno.com

Mechanistic Studies of Catalytic Activity

Mechanistic studies of tetramethylphosphonium are primarily focused on its roles where its ionic properties are key, such as in phase transfer catalysis and its interactions within biological systems.

Tetramethylphosphonium has been identified as an inhibitor of certain enzymes. Specifically, research has shown that phosphonium compounds can act as competitive inhibitors of bovine serum amine oxidase (BSAO). This enzyme is part of the copper-containing amine oxidase family, which plays a role in regulating the levels of biogenic amines.

Studies characterizing the binding of various onium compounds to BSAO found that tetramethylphosphonium chloride exhibits an inhibitory effect. In a comparative study, the residual catalytic efficiency (kcat/Km) of BSAO was measured in the presence of a 1 mM concentration of different onium compounds. Tetramethylphosphonium chloride was found to be a moderate inhibitor, demonstrating the importance of both the positive charge and the nature of the organic substituents on the central atom for the inhibitory activity. The positive charge facilitates electrostatic attraction to the enzyme's active site, while the hydrophobic groups contribute to binding.

Below is a table summarizing the research findings on the inhibitory effects of tetramethylphosphonium and related onium compounds on BSAO activity.

| Compound | Residual Catalytic Efficiency (kcat/Km) (%) |

|---|---|

| Ammonium (B1175870) chloride | 96 |

| Tetramethylammonium (B1211777) chloride | 88 |

| Tetramethylphosphonium chloride | 83 |

| Tetraethylammonium chloride | 75 |

| Tetrabutylammonium (B224687) bromide | 56 |

| Tetrabutylphosphonium (B1682233) chloride | 25 |

| Methyltriphenylphosphonium chloride | 1 |

| Tetraphenylphosphonium chloride | 0.5 |

CO2 Capture Mechanisms with Tetramethylphosphonium Glycinate (B8599266)

Reaction Pathway with the Glycinate Anion

The chemisorption of CO₂ by tetramethylphosphonium glycinate is predominantly governed by the reaction between CO₂ and the amine group of the glycinate anion ([Gly]⁻). acs.orgkaust.edu.sanih.gov This process is understood to proceed via a multi-step mechanism, which has been investigated using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. kaust.edu.saresearchgate.netdtu.dk

The initial and most critical step is the nucleophilic attack of the nitrogen atom in the amino group of the glycinate anion on the electrophilic carbon atom of the CO₂ molecule. nih.gov This leads to the formation of a C-N bond and a zwitterionic intermediate. acs.orgnih.gov Following the formation of this intermediate, the reaction proceeds through an intramolecular proton transfer. A proton from the nitrogen atom is transferred to one of the oxygen atoms of the carboxylate group that was originally part of the CO₂ molecule. This step results in the formation of a more stable carbamic acid derivative. acs.orgnih.gov

Zwitterion Formation: [NH₂CH₂COO]⁻ + CO₂ → [⁻OOC-NH₂⁺-CH₂COO]⁻

Intramolecular Proton Transfer: [⁻OOC-NH₂⁺-CH₂COO]⁻ → [HOOC-NH-CH₂COO]⁻

Role of the Tetramethylphosphonium Cation

While the tetramethylphosphonium cation ([P₁₁₁₁]⁺) does not directly participate in the chemical reaction with CO₂, its physical properties have a significant impact on the CO₂ absorption capacity of the ionic liquid. researchgate.netdtu.dk The size and structure of the cation influence key physicochemical properties of the AAIL, such as density, viscosity, and free volume. dtu.dk

The cation also influences the interactions between the ionic liquid's constituent ions. The strength of the interaction between the cation and the glycinate anion can affect the availability of the anion's amine group to react with CO₂. nih.gov

Influence of Water

The presence of water can also affect the CO₂ capture mechanism. Water molecules can interact with both the cation and the anion, potentially weakening the cation-anion interaction. dtu.dk This can, in turn, influence the viscosity of the ionic liquid and the diffusion of CO₂. Studies on analogous systems suggest that the CO₂ absorption mechanism can differ in the presence and absence of water. nih.govresearchgate.net

Research Findings from Computational Studies

Computational studies provide valuable insights into the thermodynamics and kinetics of the CO₂ capture process by tetramethylphosphonium glycinate. The table below summarizes key findings from these theoretical investigations.

| Parameter | Finding | Significance | Reference(s) |

| Reaction Mechanism | Two-step process: zwitterion formation followed by intramolecular proton transfer. | Elucidates the fundamental chemical transformation of CO₂ upon capture. | acs.orgnih.govnih.gov |

| Primary Reactant | The amine group of the glycinate anion. | Confirms the role of the amino acid as the functional component for CO₂ capture. | acs.orgkaust.edu.sanih.gov |

| Product | Carbamic acid derivative. | Identifies the stable form of captured CO₂ within the ionic liquid. | acs.orgnih.gov |

| Role of [P₁₁₁₁]⁺ Cation | Influences density and free volume of the ionic liquid. | Affects the physical absorption and diffusion of CO₂. | researchgate.netdtu.dk |

| Effect of Cation Size | Smaller [P₁₁₁₁]⁺ leads to higher density and lower free volume compared to larger cations. | Can inhibit CO₂ absorption capacity. | dtu.dk |

| Energetics | The overall reaction is exothermic. | Indicates the thermodynamic favorability of the CO₂ capture process. | nih.gov |

Tetramethylphosphonium Based Ionic Liquids and Deep Eutectic Solvents

Synthesis and Characterization of Novel Tetramethylphosphonium Ionic Liquids

The synthesis of tetramethylphosphonium-based ionic liquids typically begins with the quaternization of a phosphine (B1218219). For the tetramethylphosphonium cation, this involves the reaction of trimethylphosphine (B1194731) with a methylating agent, such as methyl bromide, to form the tetramethylphosphonium bromide salt. wikipedia.orgwikipedia.org This method is a standard approach for producing various quaternary phosphonium (B103445) salts. chemkente.comchemkente.com

Following the initial synthesis of a halide salt, a variety of novel ionic liquids can be prepared through anion metathesis (or ion exchange). This process involves reacting the tetramethylphosphonium halide with a salt containing the desired anion, such as a metal or ammonium (B1175870) salt. For instance, reacting tetramethylphosphonium bromide with a lithium imide salt would yield a tetramethylphosphonium imide-based ionic liquid. nih.gov This versatile approach allows for the creation of a wide array of ionic liquids with tailored properties by pairing the tetramethylphosphonium cation with diverse anions, including those known for high electrochemical stability like bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethanesulfonyl)imide ([TFSI]⁻). nih.gov

The synthesis of phosphonium ionic liquids must be conducted under an inert atmosphere to prevent the oxidation of the phosphine precursors. nih.gov A key advantage of using phosphines over amines in these syntheses is their higher nucleophilicity and lower basicity, which can lead to faster reaction rates and fewer side reactions. nih.gov

Characterization of these novel ionic liquids involves a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure. Thermal properties are typically investigated using Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify melting points and glass transition temperatures. researchgate.net

Solvation Dynamics and Ion Transport Studies

Studies on solvation dynamics in phosphonium-based ionic liquids aim to understand how the solvent environment reorganizes around a solute molecule following electronic excitation. Research using probe dyes like coumarin (B35378) 153 in various phosphonium ionic liquids, such as hexadecyltributylphosphonium bromide, has provided significant insights. iastate.edunih.gov These studies reveal that the process of solvation is complex and can be influenced by factors like the formation of micelles in aqueous solutions. iastate.edunih.gov

A key distinction has been drawn between non-dipolar ionic liquids (like those from phosphonium cations) and dipolar ones (such as those from imidazolium (B1220033) cations). In phosphonium ionic liquids, the solvation dynamics are primarily driven by the translational motion of the constituent ions. This contrasts with dipolar ionic liquids where the fast orientational relaxation of the dipolar ions also plays a significant role.

Theoretical studies suggest that the motion of the solute probe itself can accelerate the rate of solvation in non-dipolar phosphonium ionic liquids, potentially doubling the rate compared to a fixed solute. The effect is linked to the solute-cation size ratio, indicating that the dynamics would be sensitive to the size of the probe molecule. While specific studies on tetramethylphosphonium are limited, its small and symmetric nature would likely lead to faster ion transport and potentially different solvation dynamics compared to the larger, more structurally complex phosphonium cations that have been more extensively studied. iastate.edu

| Parameter | Observation in Phosphonium ILs | Implication for Tetramethylphosphonium |

| Primary Solvation Mechanism | Ion translational motion | Expected to be the dominant mechanism. |

| Influence of Solute Motion | Accelerates solvation rate | High sensitivity expected due to small cation size. |

| Ion Transport | Governed by ion size and viscosity | Potentially faster transport due to smaller cation size. |

| Comparison to Imidazolium ILs | Lacks dipolar relaxation component | Simpler solvation dynamics, primarily translational. |

Spectroscopic Investigations in Supercritical Fluid Systems

Spectroscopic studies of phosphonium ionic liquids in supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have been conducted to understand the microenvironment and solubility in these hybrid systems. doaj.org Research using the fluorescent probe coumarin 153 with trihexyltetradecylphosphonium (B14245789) bis(trifluoromethylsulfonyl)imide in scCO₂ demonstrated that the ionic liquid creates a unique microenvironment for the probe molecule. doaj.org

At low fluid densities, the spectral properties of the probe in the ionic liquid/scCO₂ mixture diverged significantly from those in neat scCO₂. doaj.org The excitation peak was broadened and red-shifted, and a new low-energy emission component appeared, indicating that the probe was experiencing an environment heavily influenced by the ionic liquid. doaj.org This suggests the formation of dye–IL aggregates that are solubilized in the scCO₂ phase. As the density of the scCO₂ was increased, the spectral characteristics became more similar to those in the neat supercritical fluid, indicating that the solution heterogeneity can be controlled by adjusting the fluid density. doaj.org

While these specific experiments have not been performed with tetramethylphosphonium-based ionic liquids, the findings highlight a general principle: ionic liquids can modify the solvent properties of supercritical fluids by creating localized domains. The smaller size and potentially different solubility profile of a tetramethylphosphonium salt would likely influence the nature and stability of such aggregates in scCO₂.

Cation-Anion Interactions and Supramolecular Assembly in Ionic Liquids

The interactions between cations and anions are fundamental to the structure and properties of ionic liquids. In phosphonium salts, these interactions are influenced by the size and charge distribution of the ions. Studies comparing tetrabutylphosphonium (B1682233) and tetrabutylammonium (B224687) salts suggest that the cation-anion interaction is stronger in ammonium-based ionic liquids due to a more dispersed positive charge. mdpi.com Conversely, other theoretical work indicates that interaction energies in phosphonium-based ILs can be slightly larger than their nitrogen analogues because the larger phosphorus center allows anions to approach more closely. hw.ac.uk

Supramolecular assembly in phosphonium ionic liquids is often driven by the interplay of electrostatic forces, hydrogen bonding, and, particularly in cations with long alkyl chains, van der Waals interactions. hw.ac.ukmdpi.com In salts with large, sterically hindered cations, such as those with multiple biphenyl (B1667301) groups, self-assembly can lead to the formation of robust stacked columns in the solid state, stabilized by hydrogen bonding and C-H···π interactions. hw.ac.uk